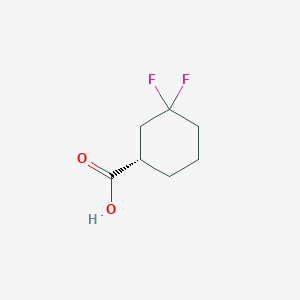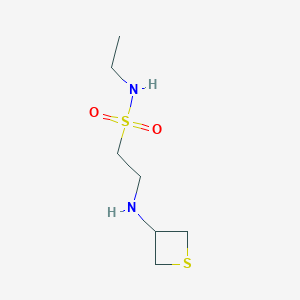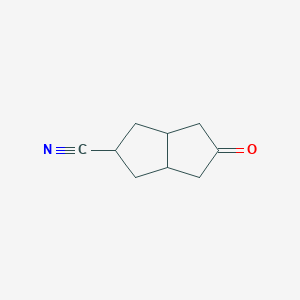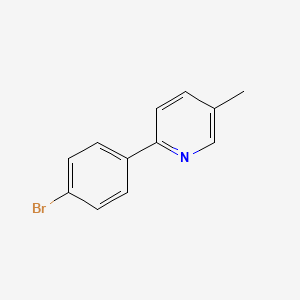![molecular formula C10H11N3O B8218800 2-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-one](/img/structure/B8218800.png)
2-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-one is a compound that features a fused heterocyclic structure, specifically a pyrrolo[2,1-f][1,2,4]triazine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives can be achieved through various methods. Some of the common synthetic routes include:
Synthesis from Pyrrole Derivatives: This involves the reaction of pyrrole derivatives with appropriate reagents to form the triazine ring.
Bromohydrazone Method: This method involves the formation of bromohydrazone intermediates, which then undergo cyclization to form the triazine ring.
Triazinium Dicyanomethylide Formation: This involves the formation of triazinium salts, which then react with nucleophiles to form the desired triazine derivatives.
Multistep Synthesis: This involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Transition Metal Mediated Synthesis: This method involves the use of transition metals as catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This involves the rearrangement of pyrrolooxadiazine derivatives to form the triazine ring.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production .
化学反応の分析
Types of Reactions
2-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-one can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
科学的研究の応用
2-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-one has several scientific research applications, including:
作用機序
The mechanism of action of 2-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-one involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby disrupting key signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for the development of targeted therapies for diseases such as cancer and viral infections .
類似化合物との比較
Similar Compounds
Avapritinib: A kinase inhibitor containing a pyrrolo[2,1-f][1,2,4]triazine moiety, used in the treatment of gastrointestinal stromal tumors.
Remdesivir: An antiviral drug containing a pyrrolo[2,1-f][1,2,4]triazine moiety, used in the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug containing a pyrrolo[2,1-f][1,2,4]triazine moiety, used in the treatment of hepatocellular carcinoma.
Uniqueness
2-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-one is unique due to its specific structural features and its potential for diverse applications in medicinal chemistry. Its ability to interact with multiple molecular targets and its versatility in chemical reactions make it a valuable compound for scientific research and drug development .
特性
IUPAC Name |
2-methyl-1-pyrrolo[2,1-f][1,2,4]triazin-7-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7(2)10(14)9-4-3-8-5-11-6-12-13(8)9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVVKTAMIVGENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C2N1N=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
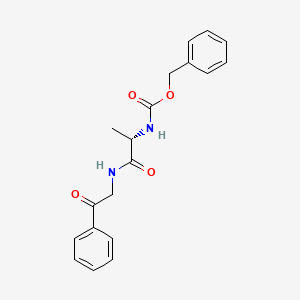

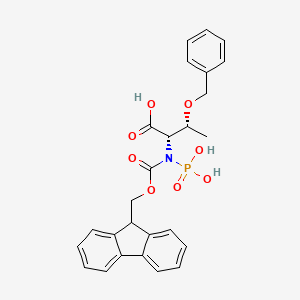

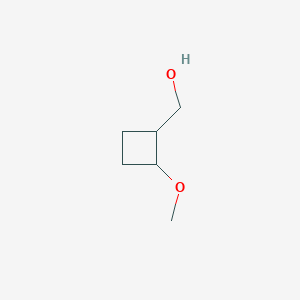
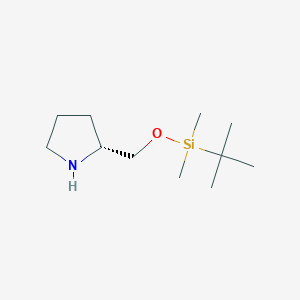
![2,4-Dichloro-6-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8218775.png)
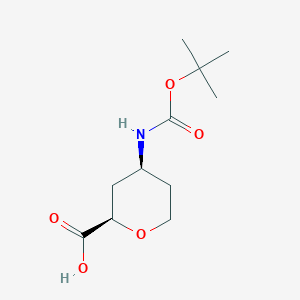
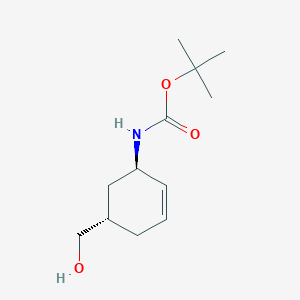
![(3S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B8218794.png)
